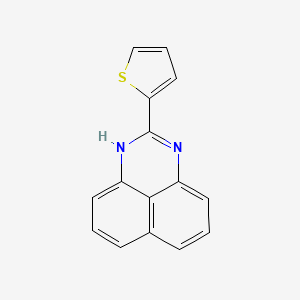![molecular formula C12H19LiN2O2 B14523205 Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- CAS No. 62880-74-4](/img/structure/B14523205.png)
Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of lithium and a pyrimidine ring substituted with two 1,1-dimethylethoxy groups. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- typically involves the lithiation of 5-bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine followed by a reaction with an appropriate nucleophile . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The use of organolithium reagents, which are highly reactive and sometimes pyrophoric, is common in these synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The handling of organolithium reagents in an industrial setting requires stringent safety measures due to their reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions
Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, this compound can participate in nucleophilic addition reactions where the lithium atom acts as a nucleophile.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions, particularly at the positions adjacent to the substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- depend on the specific reagents and conditions used. For example, nucleophilic addition reactions may yield various substituted pyrimidines, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology
In biological research, derivatives of this compound are explored for their potential biological activities. Studies have investigated its interactions with various biomolecules and its potential as a tool for probing biological systems .
Medicine
In medicine, research has focused on the potential therapeutic applications of this compound and its derivatives. This includes exploring its use in drug development and as a potential treatment for various diseases .
Industry
Industrially, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in electronics, pharmaceuticals, and other high-tech industries .
Mechanism of Action
The mechanism of action of Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- involves its interaction with molecular targets and pathways within cells. The lithium atom can modulate neurotransmitter activity, impacting signaling pathways such as those involving cyclic AMP and protein kinases . These interactions can lead to changes in cellular functions and have potential therapeutic effects, particularly in the context of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): This compound shares structural similarities with Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- and has been studied for its antibacterial properties.
1-C-[2,4-Bis(1,1-dimethylethoxy)-5-pyrimidinyl]-5-O-(1-methoxy-1-methylethyl)-2,3-O-(1-methylethylidene)-Alpha-D-ribofuranose: Another structurally related compound used in various chemical applications.
Uniqueness
What sets Lithium, [2,4-bis(1,1-dimethylethoxy)-5-pyrimidinyl]- apart from similar compounds is its unique combination of lithium and pyrimidine with 1,1-dimethylethoxy groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
62880-74-4 |
|---|---|
Molecular Formula |
C12H19LiN2O2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
lithium;2,4-bis[(2-methylpropan-2-yl)oxy]-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C12H19N2O2.Li/c1-11(2,3)15-9-7-8-13-10(14-9)16-12(4,5)6;/h8H,1-6H3;/q-1;+1 |
InChI Key |
SWUQRPLWZDSYHG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)OC1=NC(=NC=[C-]1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


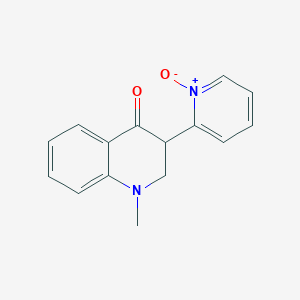
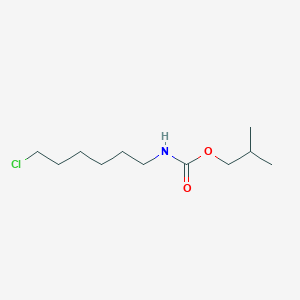
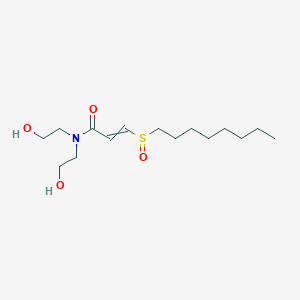
![2-[5-(5-Hydroxypentyl)thiophene-2-carbonyl]benzoic acid](/img/structure/B14523134.png)
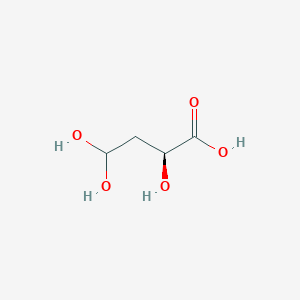
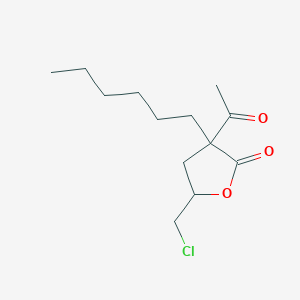
![5-[3-(Furan-2-yl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14523165.png)
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
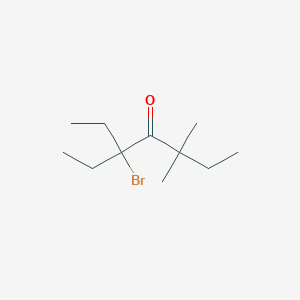
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
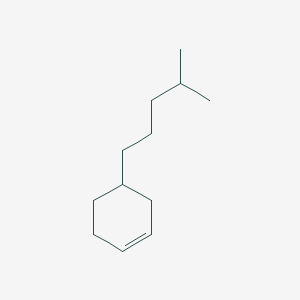
![N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide](/img/structure/B14523198.png)
